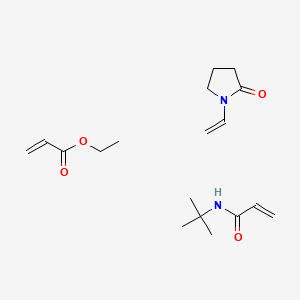
N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone is a complex polymeric compound. This compound is synthesized through the polymerization of 2-propenoic acid, ethyl ester with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone involves the polymerization of the monomers under controlled conditions. The reaction typically requires a radical initiator to start the polymerization process. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired polymer structure and properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The monomers are mixed in precise ratios and subjected to polymerization conditions in the presence of a radical initiator. The polymerization process is monitored to ensure consistency and quality of the final product. The polymer is then purified and processed into various forms for different applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: The polymer can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Aplicaciones Científicas De Investigación
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of various chemical compounds and materials.
Biology: It is employed in the development of biomaterials and drug delivery systems.
Medicine: The polymer is used in the formulation of medical devices and pharmaceutical products.
Industry: It finds applications in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The polymer can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the polymer.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, methyl ester: A similar compound with a methyl ester group instead of an ethyl ester group.
N-(1,1-dimethylethyl)-2-propenamide: A monomer used in the synthesis of the polymer.
1-ethenyl-2-pyrrolidinone: Another monomer used in the polymerization process.
Uniqueness
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone is unique due to its specific combination of monomers, which imparts distinct properties and functionalities. This uniqueness makes it suitable for a wide range of applications, from industrial to biomedical fields.
Propiedades
Número CAS |
31229-87-5 |
|---|---|
Fórmula molecular |
C18H30N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate |
InChI |
InChI=1S/C7H13NO.C6H9NO.C5H8O2/c1-5-6(9)8-7(2,3)4;1-2-7-5-3-4-6(7)8;1-3-5(6)7-4-2/h5H,1H2,2-4H3,(H,8,9);2H,1,3-5H2;3H,1,4H2,2H3 |
Clave InChI |
VVTOARNCGOCHDA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C.CC(C)(C)NC(=O)C=C.C=CN1CCCC1=O |
Números CAS relacionados |
31229-87-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


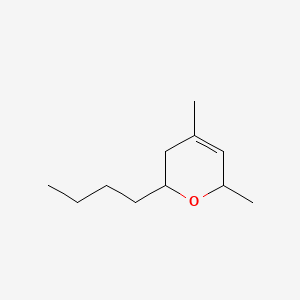
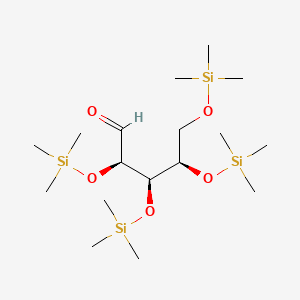
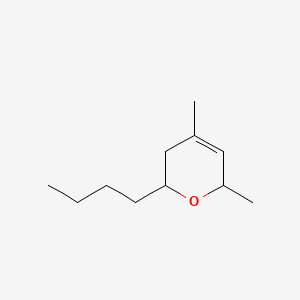



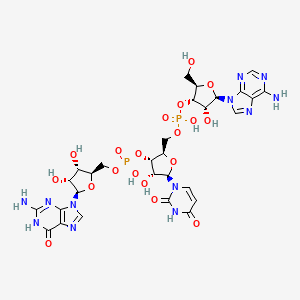

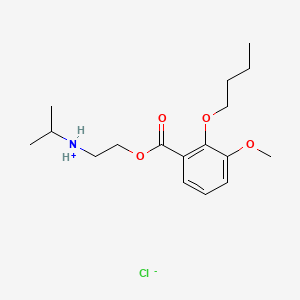
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
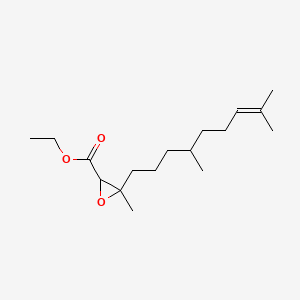
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)


